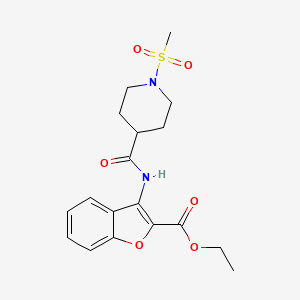
methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate, also known as MMPTA, is a novel synthetic compound with promising applications in the fields of biochemistry and physiology. It is a thiophene derivative that has been studied extensively for its potential to be used as a drug or pharmaceutical agent. MMPTA has been found to possess a variety of biochemical and physiological effects and is being actively investigated for its potential to be used in laboratory experiments and clinical studies.
科学的研究の応用
Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate has been found to possess a variety of biochemical and physiological effects and is being actively investigated for its potential to be used in laboratory experiments and clinical studies. It has been studied as a potential anti-inflammatory agent and has been found to have anti-oxidant, anti-bacterial, and anti-cancer properties. It has also been studied for its potential to be used for the treatment of neurological disorders and for its ability to modulate the activity of various enzymes and receptors.
作用機序
Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate has been found to interact with a variety of molecular targets, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels. It has been found to modulate the activity of these targets by binding to them and altering their activity. The exact mechanism of action of methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate is still being investigated, but it is thought to involve the modulation of various biochemical pathways, including those involved in inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects
methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. It has also been found to modulate the activity of various enzymes and receptors, including those involved in inflammation, oxidative stress, and cell death. In addition, it has been found to possess neuroprotective properties and to be neuroprotective in animal models of neurological disorders.
実験室実験の利点と制限
Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured due to its ability to modulate the activity of various molecular targets. However, it also has some limitations. It is not water soluble, which can make it difficult to use in certain experiments. In addition, its effects are not always consistent and can vary depending on the experimental conditions.
将来の方向性
Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate has a great potential for use in laboratory experiments and clinical studies. Future research should focus on further elucidating its mechanism of action and exploring its potential as an anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer agent. In addition, further research should be conducted to explore its potential as a neuroprotective agent and to develop more efficient and effective ways to synthesize and use it in laboratory experiments and clinical studies. Finally, research should focus on developing more efficient and effective ways to deliver methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate to the target tissues in order to maximize its therapeutic potential.
合成法
Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate can be synthesized through a simple and efficient three-step procedure. First, 1-methanesulfonylpiperidine-4-amido-5-phenylthiophene-2-carboxylic acid is synthesized from the reaction of piperidine-4-amido-5-phenylthiophene-2-carboxylic acid and methanesulfonyl chloride in the presence of anhydrous potassium carbonate. Second, the acid is converted to its methyl ester through the reaction with methyl iodide in the presence of anhydrous potassium carbonate. Finally, the methyl ester is converted to methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate through the reaction with sodium methoxide in methanol.
特性
IUPAC Name |
methyl 3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-19(23)17-15(12-16(27-17)13-6-4-3-5-7-13)20-18(22)14-8-10-21(11-9-14)28(2,24)25/h3-7,12,14H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHIUASWCMEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methanesulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538273.png)
![1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538280.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538281.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538294.png)
![1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538306.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538314.png)
![ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6538325.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538336.png)